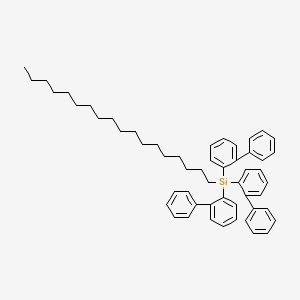
Octadecyltris(2-biphenylyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyltris(2-biphenylyl)silane: is a unique organosilicon compound with the molecular formula C54H64Si and a molecular weight of 741.198 g/mol . This compound is characterized by its long octadecyl chain and three biphenyl groups attached to a silicon atom, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyltris(2-biphenylyl)silane typically involves the reaction of octadecyltrichlorosilane with biphenyl lithium reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The process involves the following steps:
- Preparation of biphenyl lithium by reacting biphenyl with lithium metal in anhydrous ether.
- Addition of octadecyltrichlorosilane to the biphenyl lithium solution.
- Stirring the reaction mixture at low temperatures (around -78°C) to ensure complete reaction.
- Work-up involves quenching the reaction with water, followed by extraction and purification using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Octadecyltris(2-biphenylyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The biphenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Octadecyltris(2-biphenylyl)silane is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with tailored properties .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also explored for drug delivery applications due to its ability to form stable complexes with various drugs .
Industry: In the industrial sector, this compound is employed as a coupling agent in the production of adhesives, sealants, and coatings. Its hydrophobic nature makes it suitable for creating water-repellent surfaces .
Mechanism of Action
The mechanism of action of Octadecyltris(2-biphenylyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, forming siloxane bonds. This interaction enhances the adhesion and stability of the compound on different materials. The biphenyl groups provide additional stability and hydrophobicity, making it effective in various applications .
Comparison with Similar Compounds
- Octadecyltris(2-cyclohexylethyl)silane
- Octadecyltris(4-chlorophenyl)silane
- Octadecyltris(3-chlorophenyl)silane
- Dodecyltris(2-biphenylyl)silane
- Octadecyltris(3-fluorophenyl)silane
- Tetrakis(4-biphenylyl)silane
- (2-biphenylyl)tris(decyl)silane
- Tris(2-biphenyl)silane
- Tris(3-biphenylyl)silane
- Chlorotri(2-biphenylyl)silane
Uniqueness: Octadecyltris(2-biphenylyl)silane stands out due to its combination of a long octadecyl chain and three biphenyl groups. This unique structure imparts exceptional hydrophobicity and stability, making it suitable for a wide range of applications compared to its counterparts .
Properties
Molecular Formula |
C54H64Si |
|---|---|
Molecular Weight |
741.2 g/mol |
IUPAC Name |
octadecyl-tris(2-phenylphenyl)silane |
InChI |
InChI=1S/C54H64Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-32-45-55(52-42-29-26-39-49(52)46-33-20-17-21-34-46,53-43-30-27-40-50(53)47-35-22-18-23-36-47)54-44-31-28-41-51(54)48-37-24-19-25-38-48/h17-31,33-44H,2-16,32,45H2,1H3 |
InChI Key |
BSTCCBHFPOZSQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C1=CC=CC=C1C2=CC=CC=C2)(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



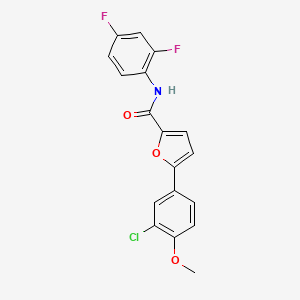
![2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
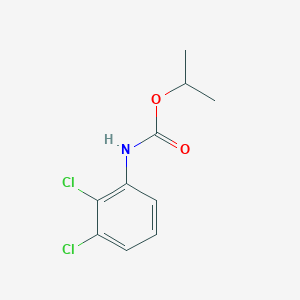
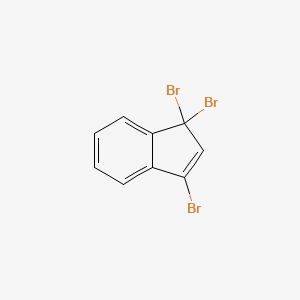
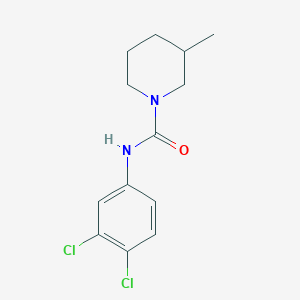
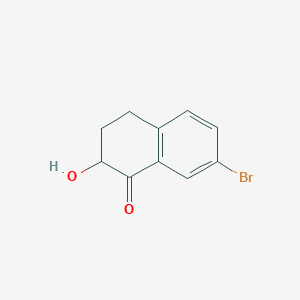
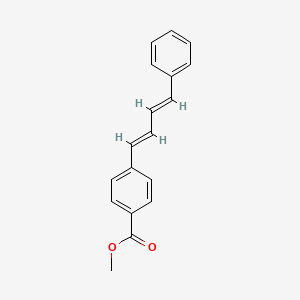

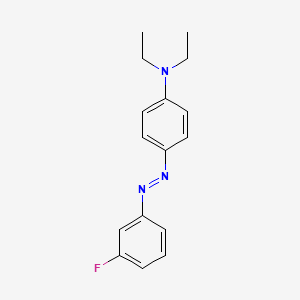
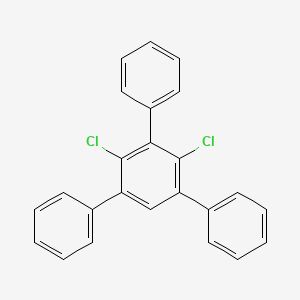
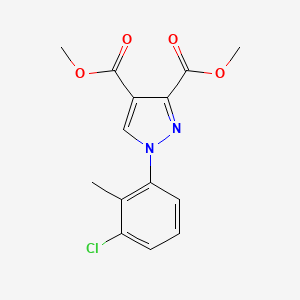
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
